Ranatuerin-2Va
CAS No.:
Cat. No.: VC3664128
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
General Structure and Features
Ranatuerin-2Va, like other members of the ranatuerin family, is characterized by its amphipathic nature, which is crucial for its antimicrobial activity. This amphipathic property allows the peptide to interact with microbial membranes, where hydrophobic regions engage with lipid tails while hydrophilic regions remain exposed to the aqueous environment.
A defining feature of the ranatuerin family is the presence of a "rana box" domain at the C-terminus, which typically consists of a disulfide-bridged cyclic heptapeptide . This structural element contributes to the formation of α-helical structures when the peptide interacts with lipid membranes, which correlates with its antimicrobial activity .
Comparison with Related Ranatuerin Peptides
The ranatuerin family includes various peptides isolated from different frog species, each with unique sequence characteristics while maintaining similar structural features. For comparison, Ranatuerin-2AVa from Rana arvalis has the sequence GLLDVVKGAAKNLLASALDKLKCKVTGC , while Ranatuerin-2Pb from Rana pipiens has the sequence SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT .
Another related peptide, Ranatuerin-2-AW (R2AW) from Amolops wuyiensis, has the sequence GFMDTAKNVAKNVAATLLDKLKCKITGGC . These variations in amino acid sequence while maintaining similar structural motifs (particularly the C-terminal rana box) provide insights into the structure-activity relationships within this peptide family.
Research has shown that these related peptides share similar antimicrobial mechanisms but may exhibit different potencies against various microbial strains, suggesting that specific amino acid compositions can fine-tune their activities .
Synthesis and Production
Solid-Phase Peptide Synthesis
The synthesis of Ranatuerin-2Va and related peptides typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with precise sequences. This process begins with attaching the first amino acid to a solid support resin, followed by sequential coupling of protected amino acids using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Mechanism of Action
Membrane Disruption
The primary mechanism of action for Ranatuerin-2Va involves disruption of microbial membranes. Its amphipathic structure allows hydrophobic regions to interact with lipid tails while hydrophilic regions remain exposed to the aqueous environment. This interaction leads to membrane permeabilization through pore formation or disruption of lipid bilayers, ultimately causing bacterial cell lysis.
Studies on related ranaturein peptides have demonstrated that their antimicrobial activity correlates with their ability to adopt α-helical conformations in membrane-like environments . The rana box domain at the C-terminus appears to participate in the formation of these α-helical structures in lipid membranes, contributing to the peptide's membrane-disruptive capabilities .
Structure-Activity Relationship
Role of the Rana Box Domain
Studies on various ranatuerin peptides have investigated the role of specific structural elements in their biological activities. The rana box domain at the C-terminus, characterized by a disulfide bridge, has been a particular focus of such structure-activity relationship studies .
Impact of Amino Acid Substitutions
Research on ranatuerin peptides has shown that targeted modifications to enhance cationicity and hydrophobicity can significantly improve their biological activities . For example, a variant of Ranatuerin-2-AW with enhanced cationicity and hydrophobicity ([Lys 4,19, Leu 20]R2AW(1-22)-NH₂) exhibited significantly optimized antibacterial and anticancer activities compared to the natural peptide .
Similarly, studies on Ranatuerin-2Pb and its analogues revealed that modifications affecting hydrophobicity and charge distribution can alter the peptide's antimicrobial potency and spectrum . These findings highlight the potential for rational design approaches to optimize the therapeutic properties of ranatuerin peptides, including Ranatuerin-2Va.
Comparison with Other Antimicrobial Peptides
Antimicrobial peptides represent a diverse class of molecules with varied structures and mechanisms of action. The ranatuerin family, including Ranatuerin-2Va, belongs to a broader category of amphibian-derived antimicrobial peptides that have evolved as part of these organisms' innate immune defenses .
The B-AMP database identifies several frog-derived antimicrobial peptides, including Ranalexin-1Cb and Ranatuerin-1C, which like Ranatuerin-2Va, demonstrate antimicrobial, antibacterial, and antifungal properties . These peptides often show activity against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential .
Compared to plant-derived antimicrobial peptides like defensins, which are also cataloged in the B-AMP database, frog-derived peptides like the ranaturein family often exhibit different structural characteristics and may have broader activity spectra . This diversity in natural antimicrobial peptides provides a rich resource for the development of novel therapeutic approaches.
Comparative Structural Properties
Table 1: Comparison of Selected Ranatuerin Peptides
| Peptide | Sequence | Hydrophobicity (H) | Hydrophobic Moment (μH) | Net Charge (z) |
|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT-OH | 0.486 | 0.368 | 4 |
| RPa (Ranatuerin-2Pb analogue) | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC-OH | 0.540 | 0.358 | 3 |
| RPb (Ranatuerin-2Pb analogue) | SFLTTVKKLVTNLAAL-NH₂ | 0.613 | 0.511 | 3 |
| Ranatuerin-2AVa | GLLDVVKGAAKNLLASALDKLKCKVTGC | - | - | - |
| Ranatuerin-2-AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | - | - | - |
Note: Data for Ranatuerin-2Pb and its analogues from . Sequence data for Ranatuerin-2AVa from and for Ranatuerin-2-AW from .
Future Research Directions
Research on Ranatuerin-2Va and related peptides continues to evolve, with several promising directions for future investigation. Structural optimization through rational design approaches has already demonstrated potential in enhancing both antimicrobial and anticancer activities .
Further studies into the mechanism of action, particularly regarding the selective toxicity toward cancer cells and the specific cellular pathways involved in the anticancer effects, would provide valuable insights for therapeutic development. Additionally, investigation of potential synergistic effects with conventional antibiotics or anticancer drugs could reveal new combination therapy strategies.
Addressing challenges related to stability, bioavailability, and potential immunogenicity will be crucial for translating the promising in vitro and preliminary in vivo findings into clinically viable therapeutic agents. The development of appropriate delivery systems and formulations may help overcome some of these challenges.
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